molecular formula C16H26O2 B12682319 1-(8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl)ethyl acetate CAS No. 94349-59-4

1-(8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl)ethyl acetate

Katalognummer: B12682319
CAS-Nummer: 94349-59-4
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: FBJZZRLZTRJKPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EINECS 305-178-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of EINECS 305-178-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of EINECS 305-178-6 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing impurities, ensuring that the compound meets regulatory standards for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: EINECS 305-178-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving EINECS 305-178-6 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of EINECS 305-178-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.

Wissenschaftliche Forschungsanwendungen

EINECS 305-178-6 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, EINECS 305-178-6 is explored for its potential therapeutic effects and as a precursor for drug development. Industrially, the compound is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism of action of EINECS 305-178-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The detailed mechanism of action is studied through various experimental techniques, including spectroscopy and molecular modeling.

Eigenschaften

CAS-Nummer

94349-59-4

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethyl acetate

InChI

InChI=1S/C16H26O2/c1-9(2)14-8-15-10(3)6-13(14)7-16(15)11(4)18-12(5)17/h6,9,11,13-16H,7-8H2,1-5H3

InChI-Schlüssel

FBJZZRLZTRJKPC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2CC(C1CC2C(C)C)C(C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.